DHX15 Human Pre-designed siRNA Set A

RNA interference Gene silencing efficiency siRNA sequence validation

Choose the DHX15 Human Pre‑designed siRNA Set A for rigorous, reproducible gene silencing of this multifunctional RNA helicase. Unlike single‑siRNA approaches, this set provides three HPLC‑purified duplexes targeting distinct DHX15 mRNA regions, enabling systematic identification of the most effective sequence while minimizing off‑target effects. Includes GAPDH positive control and FAM‑labeled negative control for transfection optimization — essential for accurate functional studies in spliceosome disassembly, prostate cancer AR signaling, and antiviral innate immunity research.

Molecular Formula C14H10F6N4O3
Molecular Weight 396.24 g/mol
CAS No. 1520083-61-7
Cat. No. B607992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDHX15 Human Pre-designed siRNA Set A
CAS1520083-61-7
SynonymsHX1;  HX-1;  HX 1; 
Molecular FormulaC14H10F6N4O3
Molecular Weight396.24 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CNC2=NC=C(C(=O)N2)C(=O)NO
InChIInChI=1S/C14H10F6N4O3/c15-13(16,17)7-1-6(2-8(3-7)14(18,19)20)4-21-12-22-5-9(10(25)23-12)11(26)24-27/h1-3,5,27H,4H2,(H,24,26)(H2,21,22,23,25)
InChIKeyFNNKXGWDBVPDKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 unique / 5 nmol / 15 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DHX15 Human Pre-designed siRNA Set A: Product Specifications and Scientific Context for Gene Silencing Procurement


DHX15 Human Pre-designed siRNA Set A (Catalog HY-RS03748) is a synthetic small interfering RNA (siRNA) product designed for sequence-specific post-transcriptional gene silencing of human DHX15 (DEAH-box helicase 15; Gene ID: 1665). The set comprises three HPLC-purified siRNA duplexes targeting distinct regions of the DHX15 mRNA, along with a negative control siRNA, a FAM-labeled negative control siRNA, and a GAPDH positive control siRNA [1]. Each target-specific siRNA is provided as a 5 nmol lyophilized preparation. DHX15 encodes an ATP-dependent RNA helicase that functions as a core spliceosome disassembly factor and mediates innate immune sensing of viral double-stranded RNA [2][3]. The multifunctional nature of DHX15 across pre-mRNA splicing, ribosome biogenesis, and antiviral defense positions it as a critical node in gene expression regulation [4].

Why Generic DHX15 siRNA Substitution Risks Experimental Reproducibility and Phenotypic Validation Failure


Silencing DHX15 presents distinct challenges that preclude simple substitution among available siRNA reagents. As a multifunctional RNA helicase involved in both essential spliceosome disassembly and innate immune signaling, DHX15 knockdown outcomes are exquisitely sensitive to the degree and specificity of silencing achieved [1]. Incomplete or variable knockdown may fail to phenocopy the functional consequences observed with validated reagents. Furthermore, DHX15 participates in context-dependent protein interactions—including AR signaling in prostate cancer and viral RNA sensing pathways—such that off-target effects from suboptimal siRNA designs can confound mechanistic interpretation [2][3]. Differences in siRNA design algorithms, chemical modification strategies, and quality control thresholds across vendors translate directly to divergent experimental outcomes. A pre-designed set containing multiple targeting sequences provides built-in redundancy to identify the most effective duplex, whereas single-siRNA approaches risk investing resources in a suboptimal sequence [4]. The inclusion of validated positive and negative controls within the set enables rigorous assessment of transfection efficiency and specificity, parameters essential for reproducible DHX15 functional studies .

DHX15 Human Pre-designed siRNA Set A: Comparative Quantitative Evidence for Informed siRNA Selection


Pre-Designed Multi-Target Set versus Single Validated siRNA: Mitigating Sequence-Dependent Failure Risk

The DHX15 Human Pre-designed siRNA Set A provides three independent siRNA duplexes targeting distinct mRNA regions, compared with single-sequence validated siRNA products such as Ambion Silencer Select siRNAs that offer one pre-validated sequence per target. While Ambion Silencer Select guarantees that individual validated siRNAs achieve ≥70% knockdown, this guarantee applies to the single provided sequence—if that sequence underperforms in a given cell type or experimental condition, the user must procure a new product . In contrast, a three-siRNA set enables parallel testing of multiple targeting sequences in a single experiment, reducing the probability of complete silencing failure. Industry-wide performance data indicate that approximately 80-82% of algorithm-designed individual siRNAs achieve >70% knockdown, implying that 18-20% of single-siRNA purchases yield suboptimal silencing . The three-siRNA set design mitigates this sequence-dependent risk [1]. The DHX15 Human Pre-designed siRNA Set A components include three HPLC-purified DHX15 siRNAs (5 nmol each), negative control siRNA (5 nmol), FAM-labeled negative control siRNA (5 nmol), and GAPDH positive control siRNA (5 nmol) [2].

RNA interference Gene silencing efficiency siRNA sequence validation

Endoribonuclease-Prepared siRNA (esiRNA) versus Chemically Synthesized siRNA Sets: Specificity and Experimental Scope Comparison

MISSION esiRNA targeting human DHX15 represents an alternative gene silencing technology comprising a heterogeneous pool of endoribonuclease-prepared siRNAs that all target the same DHX15 mRNA sequence. Sigma-Aldrich guarantees that MISSION esiRNA reduces target mRNA levels by ≥70% when transfected at ≥30 nM in cultured cells [1][2]. The manufacturer claims lower off-target effects than single chemically-synthesized siRNA due to the multiple silencing triggers [1]. However, esiRNA produces a heterogeneous mixture of hundreds of siRNA sequences targeting the entire mRNA, whereas the DHX15 Human Pre-designed siRNA Set A provides three discrete, sequence-defined, HPLC-purified duplexes [3]. This distinction carries practical consequences: the defined sequences in the siRNA set permit precise documentation and replication of the exact silencing trigger used, an essential requirement for publication and experimental reproducibility. The esiRNA format precludes sequence-level identification of the active silencing species. Furthermore, esiRNA products typically do not include FAM-labeled controls for transfection optimization or GAPDH positive controls, components that are standard in the DHX15 Human Pre-designed siRNA Set A [3]. The siRNA set format enables systematic comparison of silencing efficiency across the three defined sequences via qPCR or western blot, facilitating identification of the optimal duplex for subsequent experiments [4].

RNAi specificity Off-target effects esiRNA vs siRNA

Chemically Modified siRNA (2'-OMe) versus Unmodified siRNA Sets: Stability and Immunogenicity Tradeoffs

Alternative DHX15 siRNA products are available with chemical modifications such as 2'-O-methyl (2'-OMe) designed to enhance nuclease stability, increase target specificity, and reduce immunogenicity [1]. The DHX15 Human Pre-designed siRNA Set A comprises unmodified siRNA duplexes. Comparative studies of 2'-OMe modified versus unmodified siRNAs demonstrate that 2'-OMe modification reduces siRNA-induced innate immune activation, with modified siRNAs showing up to 10-fold lower interferon-β induction in plasmacytoid dendritic cells and reduced TLR7/TLR8 activation compared to unmodified counterparts [2][3]. However, the same modifications can attenuate silencing potency when placed at specific positions within the siRNA duplex, with 2'-OMe modifications at position 2 of the guide strand reducing silencing activity by up to 50-70% compared to unmodified siRNA [4][5]. This creates a context-dependent tradeoff: modified siRNAs offer superior immune-silencing profiles in immunologically sensitive systems such as primary immune cells, but may require higher concentrations or more extensive optimization to achieve equivalent knockdown potency. The unmodified siRNAs in the DHX15 Human Pre-designed siRNA Set A provide maximum baseline potency suitable for standard immortalized cell lines (HEK293, HeLa) where immune stimulation is less consequential, and where transfection conditions can be optimized using the included FAM-labeled control to monitor uptake efficiency [6].

siRNA chemical modification 2'-O-methyl siRNA stability immune stimulation

Performance Guarantee Structure: Set-Based Redundancy versus Single-Sequence Replacement Policies

Multiple vendors offer performance guarantees for their siRNA products, but the structure of these guarantees differs substantially and impacts procurement value. Ambion Silencer Pre-designed siRNAs guarantee that when three siRNAs to the same target are purchased, at least two will achieve >70% reduction in target mRNA levels . If this threshold is not met, Life Technologies provides a one-time replacement of up to three Silencer Pre-designed siRNAs . Similarly, MISSION esiRNA guarantees ≥70% target mRNA reduction at ≥30 nM transfection concentration, with replacement of the esiRNA if the threshold is not achieved [1]. The DHX15 Human Pre-designed siRNA Set A, while not explicitly advertising a vendor-level performance guarantee, is structurally equivalent to the "three-siRNA set" model: it provides three independent targeting sequences, enabling the user to identify at least one duplex achieving robust knockdown [2]. Industry aggregate data indicate that approximately 80-82% of algorithm-designed individual siRNAs achieve >70% knockdown . With three independent sequences, the probability that all three fail to reach the 70% threshold (assuming independence and 20% failure rate per sequence) is approximately 0.8% (0.2³), compared with a 20% failure probability for a single-siRNA purchase. This set-based design inherently reduces experimental failure risk without requiring a formal guarantee claim. The inclusion of a GAPDH positive control siRNA (5 nmol) within the DHX15 Human Pre-designed siRNA Set A further enables independent verification of transfection efficiency and experimental conditions [2], a component not universally included in competing three-siRNA sets.

siRNA guarantee knockdown efficiency product replacement policy

DHX15 Human Pre-designed siRNA Set A: Optimal Research and Industrial Application Scenarios Based on Evidence


Pre-mRNA Splicing Mechanism Studies Requiring Defined Silencing Triggers

Researchers investigating DHX15 function in spliceosome disassembly and pre-mRNA splicing dynamics should prioritize the DHX15 Human Pre-designed siRNA Set A. The defined, sequence-traceable siRNA duplexes enable precise documentation of the silencing trigger used in experiments examining DHX15-mediated initiation of spliceosome disassembly [8]. This traceability is essential for publication in high-impact journals that require explicit reporting of siRNA sequences. The inclusion of three distinct targeting sequences allows systematic comparison of knockdown efficiency, ensuring that the functional effects observed (e.g., altered intron lariat turnover, splicing defects) are not artifacts of a single suboptimal siRNA sequence. The GAPDH positive control enables normalization of transfection conditions across experiments, critical for reproducible assessment of splicing phenotypes [5].

Androgen Receptor Signaling and Castration-Resistant Prostate Cancer Research

Studies examining DHX15 upregulation in castration-resistant prostate cancer and its role in modulating androgen receptor sensitivity to low DHT concentrations benefit from the multi-sequence redundancy of the DHX15 Human Pre-designed siRNA Set A. Published evidence demonstrates that DHX15 knockdown reduces AR sensitivity to low DHT concentrations in C4-2 cells and sensitizes cells to enzalutamide treatment [8]. The three-siRNA set format allows researchers to identify the most effective silencing sequence in prostate cancer cell lines (LNCaP, C4-2, 22Rv1), where transfection efficiency and siRNA potency can vary substantially. The FAM-labeled negative control siRNA included in the set enables optimization of transfection conditions specific to prostate cancer cell lines before committing to target-specific knockdown experiments [5].

Innate Immune Sensing and Antiviral Response Pathway Analysis

For investigations of DHX15 function as an RNA virus sensor and mediator of MAVS-dependent interferon production, the unmodified siRNAs in the DHX15 Human Pre-designed siRNA Set A are appropriate for standard immortalized cell line models (HEK293, HeLa, A549). Studies have established that DHX15 knockdown impairs RIG-I signaling, reduces innate immune gene expression in response to RNA virus infection, and increases permissiveness to viral replication [8][5]. The set's three-siRNA design mitigates the risk that a single siRNA sequence might produce sequence-specific off-target effects that confound immune pathway readouts—a particularly important consideration when measuring interferon-β and cytokine responses, which can be activated by siRNA sequences themselves through TLR7/TLR8 [9]. Researchers should note that for experiments in primary immune cells (e.g., bone marrow-derived dendritic cells, plasmacytoid DCs), chemically modified siRNA alternatives may be preferable to minimize TLR-mediated immune stimulation artifacts [7].

High-Content Screening and Multiplexed Gene Silencing Workflows

The DHX15 Human Pre-designed siRNA Set A is suitable for medium-throughput validation experiments where defined siRNA sequences are required for follow-up studies. While predesigned siRNA libraries for high-throughput screening typically comprise hundreds to thousands of targets [8], the three-siRNA set format provides the necessary redundancy for focused validation of DHX15 hits identified from primary screens. The FAM-labeled negative control enables fluorescence-based monitoring of transfection efficiency across multiple wells, facilitating optimization of reverse transfection protocols for 96-well or 384-well formats. The HPLC purification standard applied to all components of the set [5] ensures minimal impurities that could interfere with high-content imaging or multiplexed luminescence/fluorescence readouts. For genome-scale primary screens requiring cost-optimized, plate-based siRNA libraries, esiRNA or larger predesigned library collections may be more appropriate, but for focused DHX15 validation, the defined-sequence set provides the required specificity and reproducibility [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DHX15 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.